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Compound of Interest

Compound Name: 3,5-Dibromopyridine-d3

Cat. No.: B580803 Get Quote

CAS Number: 1219799-05-9

This technical guide provides a comprehensive overview of 3,5-Dibromopyridine-d3, a

deuterated analog of 3,5-Dibromopyridine. This document is intended for researchers,

scientists, and professionals in drug development who are interested in the synthesis,

characterization, and application of this isotopically labeled compound.

Chemical Properties and Data
3,5-Dibromopyridine-d3 is a stable, non-radioactive isotopically labeled form of 3,5-

Dibromopyridine. The incorporation of deuterium at specific positions can be a valuable tool in

various research applications, particularly in mechanistic studies and as an internal standard in

quantitative mass spectrometry-based assays.
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Property Value Reference

CAS Number 1219799-05-9 [1]

Molecular Formula C₅D₃Br₂N [1]

Molecular Weight 239.91 g/mol [1]

Appearance White to off-white solid [2]

Melting Point
110-115 °C (for non-

deuterated)
[2]

Solubility
Soluble in chloroform and

methanol; Insoluble in water
[3][4]

Unlabeled CAS Number 625-92-3 [1]

Synthesis and Characterization
While a specific protocol for the direct synthesis of 3,5-Dibromopyridine-d3 is not readily

available in published literature, a plausible synthetic route can be devised based on

established methods for the deuteration of pyridine rings and the synthesis of the non-

deuterated analog.

Proposed Synthetic Pathway
A potential route to 3,5-Dibromopyridine-d3 involves the deuteration of pyridine-N-oxide

followed by bromination and subsequent deoxygenation.
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A plausible synthetic pathway for 3,5-Dibromopyridine-d3.

Experimental Protocol: Synthesis of 3,5-
Dibromopyridine-d3
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Step 1: Synthesis of Pyridine-N-oxide

To a solution of pyridine in a suitable solvent (e.g., dichloromethane), add meta-

chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, quench the reaction with a solution of sodium sulfite.

Extract the aqueous layer with dichloromethane, dry the combined organic layers over

anhydrous sodium sulfate, and concentrate under reduced pressure to yield pyridine-N-

oxide.

Step 2: Deuteration of Pyridine-N-oxide

In a sealed vessel, dissolve pyridine-N-oxide in deuterium oxide (D₂O) with a suitable

catalyst (e.g., a palladium or platinum catalyst).

Heat the mixture at an elevated temperature (e.g., 100-150 °C) for 24-48 hours to facilitate

hydrogen-deuterium exchange at the 2, 4, and 6 positions.

Cool the reaction mixture and extract the deuterated product with a suitable organic solvent.

Remove the solvent under reduced pressure to obtain pyridine-d5-N-oxide.

Step 3: Bromination of Pyridine-d5-N-oxide

To a mixture of fuming sulfuric acid (oleum), add pyridine-d5-N-oxide slowly at a controlled

temperature.

Add bromine dropwise to the reaction mixture.

Heat the mixture to 100-120 °C and maintain for several hours.

Cool the reaction mixture and pour it onto crushed ice.
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Neutralize with a base (e.g., sodium hydroxide) and extract the product with an organic

solvent.

Dry the organic layer and remove the solvent to yield 3,5-Dibromopyridine-d3-N-oxide.

Step 4: Deoxygenation of 3,5-Dibromopyridine-d3-N-oxide

Dissolve the 3,5-Dibromopyridine-d3-N-oxide in a suitable solvent (e.g., chloroform).

Add phosphorus trichloride (PCl₃) dropwise at 0 °C.

Allow the reaction to proceed at room temperature for a few hours.

Carefully quench the reaction with water and neutralize with a base.

Extract the product, dry the organic layer, and purify by column chromatography or

recrystallization to obtain 3,5-Dibromopyridine-d3.

Characterization
The successful synthesis of 3,5-Dibromopyridine-d3 can be confirmed by standard analytical

techniques.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b580803?utm_src=pdf-body
https://www.benchchem.com/product/b580803?utm_src=pdf-body
https://www.benchchem.com/product/b580803?utm_src=pdf-body
https://www.benchchem.com/product/b580803?utm_src=pdf-body
https://www.benchchem.com/product/b580803?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Expected Results

¹H NMR

The proton NMR spectrum is expected to show

a significant reduction or absence of signals

corresponding to the protons at the 2, 4, and 6

positions of the pyridine ring compared to the

non-deuterated analog.

¹³C NMR

The carbon-13 NMR spectrum will show signals

for the carbon atoms of the pyridine ring. The

signals for the deuterated carbons may appear

as multiplets due to C-D coupling.

Mass Spectrometry

The mass spectrum will show a molecular ion

peak corresponding to the mass of 3,5-

Dibromopyridine-d3 (m/z ≈ 239.91), confirming

the incorporation of three deuterium atoms.

Purity (by GC or HPLC) The purity of the final product should be ≥98%.

Applications in Drug Development
Deuterated compounds are valuable tools in drug discovery and development.[5] The primary

application of deuterating drug candidates is to improve their metabolic stability by slowing

down the rate of enzymatic degradation, a phenomenon known as the kinetic isotope effect.[6]

3,5-Dibromopyridine-d3 can be utilized as a building block in the synthesis of novel

deuterated drug candidates or as an internal standard in metabolic stability assays.

Role in Metabolic Stability Studies
In vitro metabolic stability assays are crucial for predicting the in vivo pharmacokinetic

properties of new chemical entities.[7] These assays typically involve incubating a test

compound with liver microsomes or hepatocytes and monitoring its degradation over time. A

common method is to use a stable isotope-labeled version of the analyte as an internal

standard for accurate quantification by LC-MS/MS.
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Experimental Workflow: In Vitro Metabolic Stability
Assay
The following workflow illustrates the use of a deuterated compound, such as a derivative of

3,5-Dibromopyridine-d3, in a typical in vitro metabolic stability assay.
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Workflow for an in vitro metabolic stability assay.
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Experimental Protocol: Cytochrome P450 (CYP)
Inhibition Assay
This protocol outlines a typical CYP inhibition assay using human liver microsomes and LC-

MS/MS analysis.

1. Reagents and Materials:

Test compound (potential inhibitor)

3,5-Dibromopyridine-d3 (as part of a deuterated internal standard if the test compound is a

derivative)

Human liver microsomes

NADPH regenerating system

CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

Phosphate buffer (pH 7.4)

Acetonitrile (for quenching the reaction)

LC-MS/MS system

2. Procedure:

Prepare a series of dilutions of the test compound.

In a microplate, pre-incubate the test compound dilutions with human liver microsomes and

the NADPH regenerating system in phosphate buffer at 37°C for a short period (e.g., 5-10

minutes).

Initiate the reaction by adding the CYP-specific probe substrate.

Incubate the mixture at 37°C for a specific time (e.g., 10-30 minutes).

Terminate the reaction by adding cold acetonitrile containing the internal standard.
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Centrifuge the plate to precipitate proteins.

Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. Data Analysis:

Quantify the amount of metabolite formed from the probe substrate in the presence and

absence of the test compound.

Calculate the percent inhibition of the CYP enzyme activity at each concentration of the test

compound.

Determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition

of the enzyme activity).

Signaling Pathways in Drug Metabolism
The primary enzymes involved in the metabolism of many drugs are the Cytochrome P450

(CYP) family of enzymes located in the liver. Understanding how a drug candidate interacts

with these enzymes is critical for predicting its pharmacokinetic profile and potential for drug-

drug interactions.
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Kinetic Isotope Effect
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Simplified signaling pathway of drug metabolism highlighting the kinetic isotope effect.

This diagram illustrates that the rate of metabolism of a deuterated drug (k_D) is often slower

than that of its non-deuterated counterpart (k_H) due to the stronger carbon-deuterium bond.

This can lead to a longer half-life and altered pharmacokinetic profile of the drug.

Conclusion
3,5-Dibromopyridine-d3 is a valuable chemical entity for researchers in the field of drug

discovery and development. Its utility as a building block for synthesizing deuterated drug

candidates and as an internal standard in metabolic and pharmacokinetic studies makes it an

important tool for advancing our understanding of drug metabolism and for developing safer
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and more effective therapeutics. The experimental protocols and workflows provided in this

guide offer a starting point for the practical application of this compound in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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